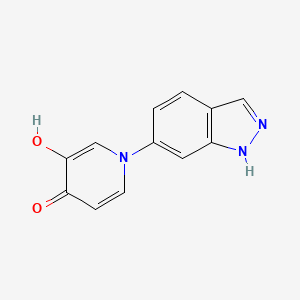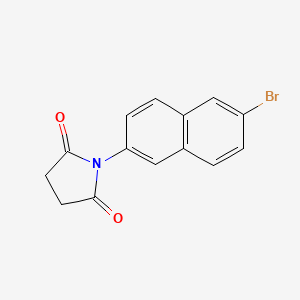
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure substituted with a 6-bromonaphthalen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as succinimide derivatives.
Bromination of Naphthalene: The naphthalene ring is brominated at the 6-position using bromine or other brominating agents under controlled conditions.
Coupling Reaction: The brominated naphthalene is then coupled with the pyrrolidine-2,5-dione core using suitable coupling reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: The compound can be utilized in the synthesis of advanced materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study various biochemical pathways.
Mécanisme D'action
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine-2,5-dione core play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 1-(6-Chloronaphthalen-2-yl)pyrrolidine-2,5-dione
- 1-(6-Fluoronaphthalen-2-yl)pyrrolidine-2,5-dione
- 1-(6-Iodonaphthalen-2-yl)pyrrolidine-2,5-dione
Comparison: 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C14H10BrNO2 |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
1-(6-bromonaphthalen-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H10BrNO2/c15-11-3-1-10-8-12(4-2-9(10)7-11)16-13(17)5-6-14(16)18/h1-4,7-8H,5-6H2 |
Clé InChI |
ZXKVLTUQSDMWDF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



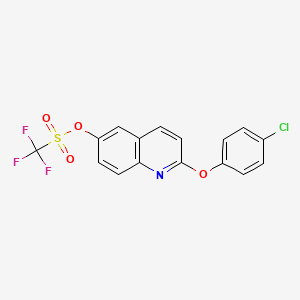
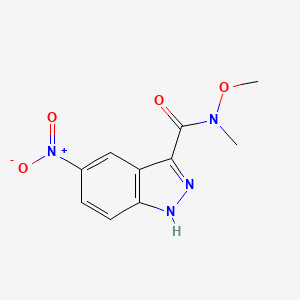
![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
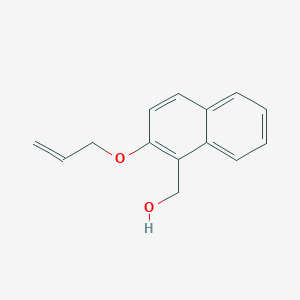

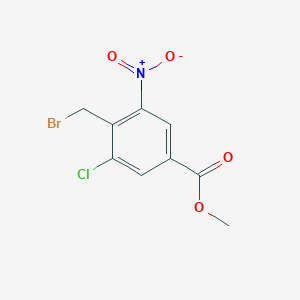
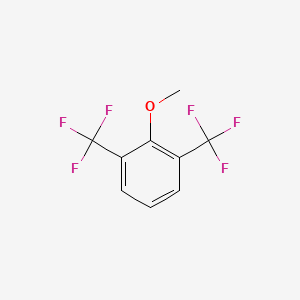
![Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13875180.png)
![Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13875184.png)

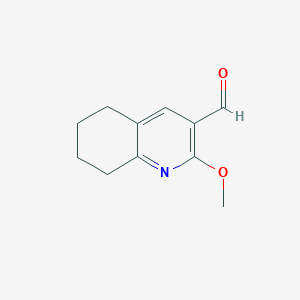
![3-Chloro-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13875206.png)
